molecular formula C5H6O4 B1195074 4,5-Dioxopentanoic acid CAS No. 5976-90-9

4,5-Dioxopentanoic acid

Cat. No.: B1195074
CAS No.: 5976-90-9
M. Wt: 130.1 g/mol
InChI Key: YHUFRVYVNKGICT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,5-dioxopentanoic acid involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds . The reaction typically requires a solution of sodium hydroxide in methanol, which is cooled in an ice bath before adding dimethyl 1,3-acetonedicarboxylate dropwise. The mixture is then heated to reflux, and aqueous glyoxal is added to maintain the internal temperature at 65°C . After cooling and stirring overnight, the product is collected by suction filtration and dried under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dioxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Higher oxidation state products such as carboxylic acids.

    Reduction: Hydroxyl derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-Dioxopentanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-dioxopentanoic acid involves its interaction with molecular targets and pathways in biological systems. As a Bronsted acid, it can donate a hydron to acceptor molecules, influencing various biochemical processes . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

4,5-dioxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFRVYVNKGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208493
Record name 4,5-Dioxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gamma-delta-Dioxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5976-90-9
Record name 4,5-Dioxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5976-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dioxovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dioxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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